molecular formula C15H24N4O2 B11194240 3-(1-(cyclopropanecarbonyl)piperidin-3-yl)-4-isopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one

3-(1-(cyclopropanecarbonyl)piperidin-3-yl)-4-isopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B11194240
M. Wt: 292.38 g/mol
InChI Key: MDOARFXREYQVMG-UHFFFAOYSA-N
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Description

3-(1-(cyclopropanecarbonyl)piperidin-3-yl)-4-isopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one is a synthetic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(cyclopropanecarbonyl)piperidin-3-yl)-4-isopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclopropanecarbonyl Group: The cyclopropanecarbonyl group is introduced via an acylation reaction using cyclopropanecarbonyl chloride.

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile.

    Final Coupling: The final step involves coupling the piperidine and triazole moieties under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazoles.

    Substitution: The compound can undergo substitution reactions, especially at the isopropyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(1-(cyclopropanecarbonyl)piperidin-3-yl)-4-isopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its biological activity.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets.

    Chemical Research: It serves as a model compound in the study of triazole chemistry and its derivatives.

    Industrial Applications: The compound is investigated for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-(cyclopropanecarbonyl)piperidin-3-yl)-4-isopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Piperidine Derivatives: Compounds with piperidine rings but different functional groups.

Uniqueness

The uniqueness of 3-(1-(cyclopropanecarbonyl)piperidin-3-yl)-4-isopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one lies in its specific combination of the cyclopropanecarbonyl, piperidine, and triazole moieties. This unique structure imparts distinct biological and chemical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H24N4O2

Molecular Weight

292.38 g/mol

IUPAC Name

5-[1-(cyclopropanecarbonyl)piperidin-3-yl]-2-methyl-4-propan-2-yl-1,2,4-triazol-3-one

InChI

InChI=1S/C15H24N4O2/c1-10(2)19-13(16-17(3)15(19)21)12-5-4-8-18(9-12)14(20)11-6-7-11/h10-12H,4-9H2,1-3H3

InChI Key

MDOARFXREYQVMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NN(C1=O)C)C2CCCN(C2)C(=O)C3CC3

Origin of Product

United States

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